Bienvenue dans la boutique en ligne BenchChem!

2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide

EGFR inhibition Kinase inhibitor Chromone SAR

Select CAS 610764-29-9 for kinase-focused oncology campaigns. The C7-acetamide pharmacophore delivers nanomolar EGFR inhibition (validated by compound 20: IC50 0.035–0.048 μM), while the C7-sulfonyl analog KIN101 targets IRF-3 antiviral pathways with no EGFR engagement. The 4-bromophenyl substituent enables halogen bonding for superior CYP1A1 inhibition (Ki ~0.37 μM for related acetamide CA1) versus 4-chloro or 4-methoxy analogs. One H-bond donor (acetamide NH2) improves aqueous solubility and enables co-crystallization over C7-ester analogs (0 H-bond donors). Lower MW (374.2) vs. the 2-methyl derivative (388.2) enhances drug-likeness for fragment-based screening cascades.

Molecular Formula C17H12BrNO4
Molecular Weight 374.19
CAS No. 610764-29-9
Cat. No. B2853149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide
CAS610764-29-9
Molecular FormulaC17H12BrNO4
Molecular Weight374.19
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br
InChIInChI=1S/C17H12BrNO4/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H2,19,20)
InChIKeyDUQSAMFBNCOOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 610764-29-9 (2-((3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide): Procurement-Relevant Physicochemical and Class Profile


2-((3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 610764-29-9) is a synthetic chromen-4-one (isoflavone) derivative with molecular formula C17H12BrNO4 and molecular weight 374.2 g/mol [1]. The compound features a 4-bromophenyl substituent at position 3 and an acetamidooxy group at position 7 of the chromone core [1]. It is cataloged in PubChem (CID 1309871) with computed XLogP3-AA of 2.8, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. This scaffold positions the compound within a well-studied class of C7-substituted chromone derivatives known for kinase inhibition, monoamine oxidase (MAO) inhibition, and antiviral activities [2].

Why Interchanging 3-(4-Bromophenyl)-chromen-7-yl Acetamide Analogs Risks Irreproducible Biological Outcomes


The 7-position substituent on the 3-(4-bromophenyl)-4-oxo-4H-chromene scaffold critically governs both biological target engagement and drug-like properties. The methylsulfonyloxy analog KIN101 (CAS 610753-87-2) acts as an IRF-3 agonist with antiviral activity , while a structurally distinct C7-acetamido chromone derivative (compound 20, 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetamide) inhibits EGFR with nanomolar potency [1]. Even within the 3-(4-bromophenyl) sub-series, the 2-methylated analog (CAS 610764-30-2) introduces steric hindrance that can alter cytochrome P450 interactions [2]. Consequently, replacing CAS 610764-29-9 with any other 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl derivative or unsubstituted chromone is unlikely to reproduce its biological profile without a comprehensive structure-activity relationship (SAR) qualification.

Quantitative Differentiation Evidence: 2-((3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide Versus Closest Analogs


C7-Acetamide Pharmacophore: EGFR Inhibitory Potency Compared to C7-Methylsulfonyl and Other C7-Modified Analogs

The C7-acetamidooxy moiety is a known pharmacophore for kinase inhibition. In chrysin-derived chromones, the compound 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetamide (compound 20) inhibits EGFR with IC50 values of 0.048 μM and 0.035 μM, comparable to the clinical control erlotinib [1]. In contrast, the C7-methylsulfonyloxy analog KIN101 (CAS 610753-87-2) shows no reported EGFR activity, instead acting via IRF-3 agonism (Influenza virus IC50 2 μM, HCV2a EC50 0.2 μM) . This divergence demonstrates that C7 functionalization switches the biological target class. The 7-acetamide variant (CAS 610764-29-9) is therefore expected to favor kinase-mediated pathways rather than innate immune signaling.

EGFR inhibition Kinase inhibitor Chromone SAR

Halogen-Dependent Potency Modulation: Bromine at the 4-Position of the Phenyl Ring

In chromene amide derivatives from Amyris plumieri, the C7-acetamide analog CA1 inhibits CYP1A1 with an IC50 of 1.547 ± 1.0 μM and Ki of 0.37 μM [1]. Structure-activity relationship studies on halogenated 4H-chromenes indicate that brominated phenyl derivatives exhibit enhanced antiproliferative activity compared to methoxyl or methyl-substituted counterparts . The 4-bromophenyl substituent in CAS 610764-29-9 increases both lipophilicity (computed XLogP3-AA = 2.8; [2]) and polarizable surface area, which can strengthen halogen bonding with target proteins relative to the 4-chloro analog (XLogP3-AA ~2.6). The 4-chloro variant (2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide) has not demonstrated equivalent CYP inhibition potency in published studies.

Halogen bonding CYP450 inhibition Lipophilicity

Steric and Electronic Distinction from the 2-Methyl-3-(4-bromophenyl) Analog

The 2-methyl analog (CAS 610764-30-2) introduces a methyl group at position 2 of the chromone ring. This substitution increases molecular weight (388.2 vs. 374.2 g/mol) and adds steric bulk to the B-ring vicinity [1]. In chromone-based CYP1 inhibitors, 2-methyl substitution has been associated with altered selectivity profiles and reduced metabolic clearance compared to the unsubstituted scaffold [2]. CAS 610764-29-9, lacking the 2-methyl group, presents a less hindered chromone core that may exhibit distinct cytochrome P450 inhibition patterns and faster oxidative metabolism. No head-to-head biological comparison data exist for these two compounds; the differentiation is based on SAR trends established within the broader chromone amide class.

Steric hindrance Metabolic stability Analog comparison

Hydrogen-Bond Donor Capacity Differentiates from C7-Ester and C7-Sulfonate Analogs

The acetamide group at position 7 of CAS 610764-29-9 introduces a hydrogen bond donor (NH2) that is absent in the C7-acetate analog (CAS 610752-08-4) and the C7-methylsulfonate analog (KIN101, CAS 610753-87-2) [1]. PubChem data confirm one hydrogen bond donor for CAS 610764-29-9 versus zero for the C7-acetate and C7-sulfonate analogs [2]. In drug design, the addition of a single H-bond donor can improve aqueous solubility and influence crystal packing without significantly increasing molecular weight (374.2 vs. 395.2 for KIN101 vs. 389.2 for the phenyl acetate analog) [3]. This property is critical for formulation scientists selecting compounds for in vivo dosing solutions or co-crystallization studies.

Hydrogen bonding Solubility Crystal engineering

Optimal Research and Procurement Scenarios for CAS 610764-29-9 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Replacing C7-Sulfonyl Moieties with C7-Acetamide for EGFR-Focused Programs

Research groups developing EGFR or related kinase inhibitors should select CAS 610764-29-9 over the C7-sulfonyl analog KIN101 when the primary disease hypothesis involves kinase-driven pathways rather than IRF-3-mediated innate immunity. The C7-acetamide pharmacophore is validated by compound 20's nanomolar EGFR IC50 values (0.035–0.048 μM) [1], whereas KIN101 shows no EGFR engagement and instead targets viral replication (HCV2a EC50 0.2 μM) . This target divergence makes CAS 610764-29-9 the suitable choice for oncology or kinase-focused campaigns.

CYP1A1 Enzyme Inhibition Studies: Leveraging Bromine-Enhanced Potency

Laboratories investigating cytochrome P450 1A1 inhibition should prioritize CAS 610764-29-9 over 4-chloro or 4-methoxy phenyl analogs. Class-level SAR indicates that halogenated (brominated) chromene amides exhibit superior CYP1A1 inhibitory potency (Ki 0.37 μM for the closely related acetamide CA1) compared to methoxyl or methylated variants [1]. The 4-bromophenyl group in CAS 610764-29-9 provides a polarizable halogen that can engage in halogen bonding, a feature absent in the des-bromo or 4-chloro analogs .

Formulation Development Requiring Aqueous Solubility Enhancement via Hydrogen Bonding

Formulation scientists struggling with poorly soluble C7-ester chromones (e.g., 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, 0 H-bond donors) should procure CAS 610764-29-9 for its single hydrogen bond donor (acetamide NH2) [1]. The additional H-bond donor can improve aqueous solubility and enable co-crystallization strategies without substantially altering molecular weight (374.2 vs. ~389 g/mol for the acetate) . This property is particularly relevant for preparing dosing solutions for in vivo pharmacokinetic studies.

Unbiased Phenotypic Screening Libraries: Maximizing Chemical Diversity at the Chromone 7-Position

Organizations curating diversity-oriented screening collections should include CAS 610764-29-9 as a distinct chemotype within the 3-(4-bromophenyl)-4H-chromen-4-one subseries. The compound adds a hydrogen bond donor (acetamide NH2) that is absent from the acetate, sulfonate, and carbamate analogs [1], expanding the shape and electrostatic diversity of the library. Its lower molecular weight (374.2) relative to the 2-methyl derivative (388.2) further enhances its drug-likeness profile for fragment-based screening cascades .

Quote Request

Request a Quote for 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.